(2E,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidinone
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Overview
Description
D-Galactohydroximo-1,5-Lactam: is a small organic molecule belonging to the class of tetrahydropyridines . This compound is characterized by its unique structure, which includes a lactam ring and a hydroximolactam moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactohydroximo-1,5-Lactam typically involves the reduction of pyridine derivatives by adding four hydrogen atoms . The specific reaction conditions and reagents used in the synthesis can vary, but common methods include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods: While detailed industrial production methods for D-Galactohydroximo-1,5-Lactam are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: D-Galactohydroximo-1,5-Lactam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and amine groups in the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of D-Galactohydroximo-1,5-Lactam involves its interaction with specific molecular targets, such as glycosidases . The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
D-Gluconhydroximo-1,5-Lactam: Similar in structure but differs in the sugar moiety attached to the lactam ring.
Beta-Glycosidase Inhibitors: Other lactam-based inhibitors that target glycosidases.
Uniqueness: D-Galactohydroximo-1,5-Lactam is unique due to its specific configuration and the presence of both lactam and hydroximolactam moieties . This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H12N2O5 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-6-(hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O5/c9-1-2-3(10)4(11)5(12)6(7-2)8-13/h2-5,9-13H,1H2,(H,7,8)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
VBXHGXTYZGYTQG-MGCNEYSASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(=N1)NO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=N1)NO)O)O)O)O |
Origin of Product |
United States |
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